![molecular formula C14H12ClNO4S B2429701 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-87-8](/img/structure/B2429701.png)

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

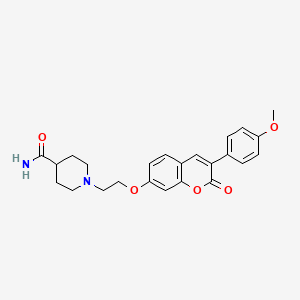

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S . It is a major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .

Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid consists of a benzoic acid core with a chloro group at the 4th position and a sulfamoyl group at the 3rd position. The sulfamoyl group is further substituted with a 2-methylphenyl group .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors for Glaucoma Treatment Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been shown to act as potent inhibitors of carbonic anhydrase isozymes, particularly CA II and IV. These isozymes are involved in aqueous humor secretion within the eye. Certain derivatives demonstrated high affinity and effectiveness as topically acting anti-glaucoma agents in both normotensive and glaucomatous rabbits, with better performance than some clinically used drugs (Mincione et al., 2001).

Potential Pharmacological Activities The compound has been involved in the synthesis of novel biological agents. For example, its derivatives, such as the 4-(diethylsulfamoyl) benzoic acid, have been used to synthesize a range of compounds with potential biological activities, indicating its versatile role in drug development (Havaldar & Khatri, 2006).

Photodecomposition Studies Research on the photodecomposition of chlorobenzoic acids, including derivatives like 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid, has provided insights into environmental degradation processes. This is particularly relevant for understanding the environmental fate of such compounds, which can be significant pollutants (Crosby & Leitis, 1969).

Investigation in Anticancer Activities Derivatives of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid have been synthesized and evaluated for their anticancer activities. For example, compounds such as S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio and potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl)alkanethio have been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell growth (Sławiński, 2004).

Synthesis of Anti-Dengue Virus Compounds The compound has been utilized in the synthesis of dual-acting hybrids that show significant anti-Dengue virus activity. These hybrids combine the structural features of known inhibitors, such as amantadine and benzsulfonamide derivatives, demonstrating its potential in antiviral drug development (Joubert, Foxen, & Malan, 2018).

Mecanismo De Acción

Mode of Action

The exact mode of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of the targets, which are yet to be identified.

Propiedades

IUPAC Name |

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-9-4-2-3-5-12(9)16-21(19,20)13-8-10(14(17)18)6-7-11(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPZLZGKFXJXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2429622.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid](/img/structure/B2429625.png)

![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)

![9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429635.png)

![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)